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Compound of Interest

Compound Name: Sulfamethoxypyridazine

Cat. No.: B1681782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. The guide details the
interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, supported by experimental protocols and structured data tables for easy reference.

Introduction

Sulfamethoxypyridazine (C11H12N4OsS) is a well-established antibacterial agent. A thorough
understanding of its molecular structure is paramount for quality control, drug development,
and metabolism studies. Spectroscopic techniques are indispensable tools for elucidating and
confirming the chemical structure of such pharmaceutical compounds. This guide explores the
application of NMR, IR, and Mass Spectrometry to characterize Sulfamethoxypyridazine,
providing researchers with a detailed reference for their own analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Sulfamethoxypyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Spectroscopic Data for Sulfamethoxypyridazine

Chemical Shift (6,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)
Not explicitly found in
literature; typically 8-9

~7.70 Doublet Ar-H (ortho to SO2) ]
Hz for ortho-coupling
in benzene rings.
Not explicitly found in
literature; typically 8-9

~6.51 Doublet Ar-H (ortho to NH2) )
Hz for ortho-coupling
in benzene rings.

S J34 = 5.05 Hz (for

~7.50 Doublet Pyridazine-H o

parent pyridazine)[1]
o Jas = 8.00 Hz (for

~6.80 Doublet Pyridazine-H o
parent pyridazine)[1]

~5.95 Singlet NH:2 -

~8.80 Singlet SO2NH -

~3.60 Singlet OCHs -

Note: Specific experimental coupling constants for Sulfamethoxypyridazine were not

available in the searched literature. Values for the parent pyridazine ring are provided for

reference.[1]

Table 2: 13C NMR Spectroscopic Data for Sulfamethoxypyridazine[2]
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Chemical Shift (6, ppm)

Assignment

~160.1 C-O (pyridazine)
~155.0 C-N (pyridazine)
~130.0 C-S (aromatic)
~128.0 Ar-C (ortho to SO2)
~113.0 Ar-C (ortho to NH2)
~111.8 Pyridazine-CH
~105.0 Pyridazine-CH
~55.5 OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Sulfamethoxypyridazine
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (aromatic

3459 - 3338 Strong ]
amine)
3349 - 3144 Medium N-H stretching (sulfonamide)
] C=C stretching (aromatic and
1594 - 1489 Medium-Strong S
pyridazine rings)
1320 - 1310 Strong Asymmetric SO2 stretching
1155 - 1143 Strong Symmetric SO2 stretching
Asymmetric C-O-C stretching
1286 - 1254 Strong
(methoxy)
) Symmetric C-O-C stretching
1056 - 1022 Medium
(methoxy)
914 - 895 Medium S-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometry Data for Sulfamethoxypyridazine

m/z Relative Intensity Assignment

280 High [M]* (Molecular lon)
216 Medium [M - SOz]*

156 High [H2N-CsHa-SO2]*
124 Medium [CH30-CaH2N2-NH]*
108 Medium [H2N-CsHa-S]*

92 Medium [H2N-CeHa]*
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Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Sulfamethoxypyridazine are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to determine the chemical
environment of the protons and carbons in the molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of Sulfamethoxypyridazine in approximately 0.6-0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCI3). The use of a deuterated solvent is
crucial to avoid large solvent signals in the H NMR spectrum.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at O ppm.

 NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

 Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90°, a wider spectral width than for *H NMR, and a
significantly larger number of scans due to the low natural abundance of 3C.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in Sulfamethoxypyridazine by measuring the
absorption of infrared radiation.

Methodology for Solid Sample (KBr Pellet Technique):

o Sample Preparation: Grind a small amount (1-2 mg) of dry Sulfamethoxypyridazine with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) to form a thin, transparent KBr pellet.

e Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
e Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm~1.

e Background Correction: Record a background spectrum of the empty spectrometer to
subtract any atmospheric (COz, H20) absorptions.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of
Sulfamethoxypyridazine.

Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
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« lonization: Bombard the sample molecules with a high-energy electron beam (typically 70
eV) in the ion source. This causes the molecules to ionize and fragment.

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the separated ions, and the resulting signal is processed to generate a
mass spectrum, which is a plot of ion intensity versus m/z.

» Data Analysis: Identify the molecular ion peak ([M]*) to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information.

Workflow and Data Integration

The effective analysis of a molecule like Sulfamethoxypyridazine relies on the integration of
data from multiple spectroscopic techniques. The following diagram illustrates a typical
workflow.
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Spectroscopic Data Analysis Workflow for Structural Elucidation

Sample Preparation

Pure Sulfamethoxypyridazine

Data Acguisition

NMR Spectroscopy

(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis|& Interpretation

Chemical Shifts
Coupling Constants
Integration

Functional Group Molecular Weight
Identification Fragmentation Pattern

Structural Elucidation

Proposed Structure of
Sulfamethoxypyridazine

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and
comprehensive approach for the structural characterization of Sulfamethoxypyridazine. This
guide has presented the key spectroscopic data in a structured format, detailed the
experimental protocols for data acquisition, and outlined a logical workflow for data integration
and structural elucidation. This information serves as a valuable resource for researchers and
professionals in the pharmaceutical sciences, facilitating accurate and efficient analysis of this
important sulfonamide antibiotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
e 2.rsc.org [rsc.org]

« To cite this document: BenchChem. [Spectroscopic Analysis of Sulfamethoxypyridazine: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681782#spectroscopic-data-analysis-of-
sulfamethoxypyridazine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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